
3-(Tert-butyl)isoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)isoxazole-5-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)isoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylacetylene with nitrile oxides under cycloaddition conditions to form the isoxazole ring . Another approach includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above, particularly the microwave-assisted synthesis, suggests potential for industrial application due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)isoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Scientific Research Applications
3-(Tert-butyl)isoxazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural features make it useful in materials science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)isoxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to potential anticancer effects . The isoxazole ring’s ability to interact with various biological targets makes it a versatile scaffold in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of 3-(Tert-butyl)isoxazole-5-carbonitrile, featuring a five-membered ring with nitrogen and oxygen atoms.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3- and 5-positions, similar to this compound.
Isoxazole-5-carboxylic acid: Another derivative with a carboxylic acid group at the 5-position instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of both a bulky tert-butyl group and a nitrile group, which influence its chemical reactivity and biological activity. The combination of these substituents provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,1-3H3 |
InChI Key |
VUVDKXNXFXUGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




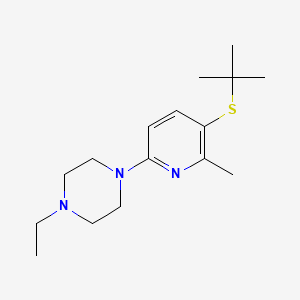
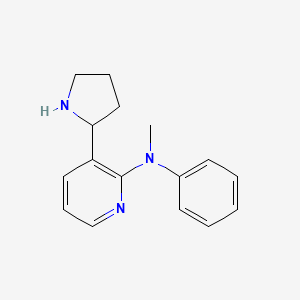
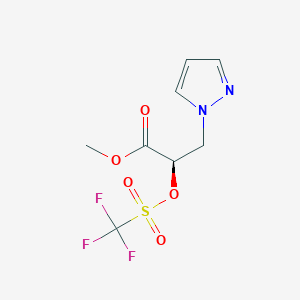
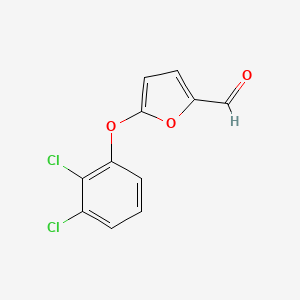
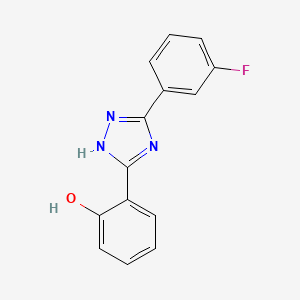
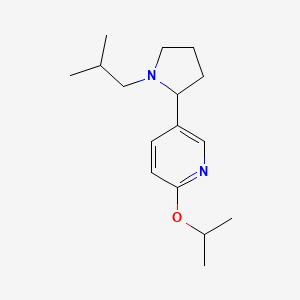



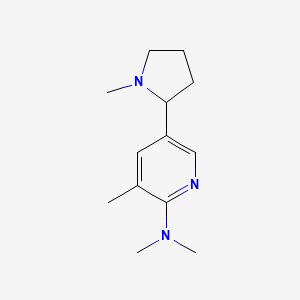

![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
